molecular formula C10H14ClN B2448337 2-(4-Chlorophenyl)-2-methylpropan-1-amine CAS No. 42299-95-6

2-(4-Chlorophenyl)-2-methylpropan-1-amine

Cat. No. B2448337
CAS RN: 42299-95-6
M. Wt: 183.68
InChI Key: WDVHFHHNPWOBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-methylpropan-1-amine, also known as 4-chloroamphetamine, is an organic compound that belongs to the class of amines. It is a monoamine with the molecular formula C8H11ClN and a molecular weight of 156.63 g/mol. 4-chloroamphetamine is a derivative of amphetamine and is used in scientific research to study the effects of monoamine neurotransmitters. It is also used in the synthesis of other compounds, such as the anticonvulsant drug topiramate.

Scientific Research Applications

Optical Properties and Thin Film Preparation

The compound has been used in the preparation of thin films by thermal evaporation technique . These films have been studied for their structural and optical properties. The grain sizes of these films increase with the annealing effect . The optical band gap of the samples decreases with the increase of annealing temperatures due to the increasing of the π-dislocation .

Organic Semiconductors

The compound has been studied for its interesting optical properties in the field of organic semiconductors . Organic semiconductors have various applications such as gas sensors, film transistors, and photovoltaic cells .

Molecular Electronics

The compound has potential applications in molecular electronics . The absorption and emission of light and transport of charge features appear in these materials because of the π-conjugated electron system .

Organic Light Emitting Diodes (OLED)

The compound has great potential application in the field of organic light emitting diodes (OLED) . The physical properties of quinoline derivatives arise from delocalized π-electrons and the presence of functional groups .

Antimicrobial Activity

The compound has been synthesized and studied for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

The compound has been evaluated for its anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Catalyst for Various Reactions

The compound has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions.

Polymerization Agent

The compound has also been used as a polymerization agent. It has also been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVHFHHNPWOBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-methylpropan-1-amine

CAS RN

42299-95-6
Record name 2-(4-Chlorophenyl)-2-methyl-1-propanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.